molecular formula C22H24Cl2N6OS B10917452 2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}-3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]quinazolin-4(3H)-one

2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}-3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]quinazolin-4(3H)-one

Cat. No.: B10917452
M. Wt: 491.4 g/mol
InChI Key: IKBFLCHXRMKJJM-UHFFFAOYSA-N
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Description

2-{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}-3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure with pyrazole and sulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}-3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4(3H)-quinazolinone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by their functionalization and coupling with the quinazolinone core. Key steps include:

    Formation of Pyrazole Intermediates: The pyrazole rings are synthesized through cyclization reactions involving hydrazines and diketones.

    Functionalization: The pyrazole intermediates are chlorinated and methylated to introduce the desired substituents.

    Coupling Reaction: The functionalized pyrazoles are then coupled with the quinazolinone core using sulfanyl linkers under controlled conditions, typically involving base catalysts and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}-3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazole rings or the quinazolinone core.

    Substitution: Halogen atoms in the pyrazole rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified pyrazole or quinazolinone derivatives.

    Substitution: Functionalized pyrazole derivatives.

Scientific Research Applications

2-{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}-3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4(3H)-quinazolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}-3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4(3H)-quinazolinone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}-3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4(3H)-quinazolinone
  • **2-{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}-3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4(3H)-quinazolinone

Uniqueness

The uniqueness of 2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}-3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4(3H)-quinazolinone lies in its specific combination of functional groups and structural features. This allows it to exhibit unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H24Cl2N6OS

Molecular Weight

491.4 g/mol

IUPAC Name

2-[(4-chloro-3,5-dimethylpyrazol-1-yl)methylsulfanyl]-3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]quinazolin-4-one

InChI

InChI=1S/C22H24Cl2N6OS/c1-13-19(23)15(3)29(26-13)11-7-10-28-21(31)17-8-5-6-9-18(17)25-22(28)32-12-30-16(4)20(24)14(2)27-30/h5-6,8-9H,7,10-12H2,1-4H3

InChI Key

IKBFLCHXRMKJJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCN4C(=C(C(=N4)C)Cl)C)C)Cl

Origin of Product

United States

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